molecular formula C18H22N2O8 B12886120 Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate CAS No. 66709-35-1

Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate

Cat. No.: B12886120
CAS No.: 66709-35-1
M. Wt: 394.4 g/mol
InChI Key: LOGXMILKFVJHAN-UHFFFAOYSA-N
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Description

Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate is a complex organic compound with the molecular formula C18H22N2O8 This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with various functional groups including a nitrophenyl group and ester functionalities

Preparation Methods

The synthesis of Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate typically involves multiple steps. One common synthetic route starts with the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid . This intermediate is then reacted with diethyl malonate under basic conditions to form the corresponding diethyl ester. The ester is subsequently cyclized to form the pyrrolidine ring, followed by acetylation and hydroxylation to yield the final product .

Chemical Reactions Analysis

Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include ketones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrrolidine ring may also play a role in binding to specific receptors or enzymes, modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical reactivity and biological properties.

Properties

CAS No.

66709-35-1

Molecular Formula

C18H22N2O8

Molecular Weight

394.4 g/mol

IUPAC Name

diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate

InChI

InChI=1S/C18H22N2O8/c1-3-27-16(23)18(17(24)28-4-2)10-9-14(21)19(18)15(22)11-12-7-5-6-8-13(12)20(25)26/h5-8,14,21H,3-4,9-11H2,1-2H3

InChI Key

LOGXMILKFVJHAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(N1C(=O)CC2=CC=CC=C2[N+](=O)[O-])O)C(=O)OCC

Origin of Product

United States

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